molecular formula C13H10F6O2 B575365 3,5-Bis(trifluoro-methyl)cinnamic ethyl ester CAS No. 184969-49-1

3,5-Bis(trifluoro-methyl)cinnamic ethyl ester

Cat. No.: B575365
CAS No.: 184969-49-1
M. Wt: 312.211
InChI Key: HAOZCPUVSGROSH-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Bis(trifluoro-methyl)cinnamic ethyl ester: is an organic compound with the molecular formula C13H10F6O2 and a molecular weight of 312.21 g/mol . This compound is characterized by the presence of two trifluoromethyl groups attached to the cinnamic acid ethyl ester structure, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(trifluoro-methyl)cinnamic ethyl ester typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide . The reaction proceeds through a Knoevenagel condensation mechanism, followed by esterification to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3,5-Bis(trifluoro-methyl)cinnamic ethyl ester involves its interaction with molecular targets through the trifluoromethyl groups. These groups can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can also form strong interactions with proteins and enzymes, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

  • 3,5-Bis(trifluoro-methyl)benzoic acid
  • 3,5-Bis(trifluoro-methyl)benzaldehyde
  • 3,5-Bis(trifluoro-methyl)phenylacetic acid

Uniqueness: 3,5-Bis(trifluoro-methyl)cinnamic ethyl ester is unique due to its ester functionality combined with the presence of two trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications .

Properties

IUPAC Name

ethyl (E)-3-[3,5-bis(trifluoromethyl)phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F6O2/c1-2-21-11(20)4-3-8-5-9(12(14,15)16)7-10(6-8)13(17,18)19/h3-7H,2H2,1H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOZCPUVSGROSH-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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